Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC18324650
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClN2O2 |
|---|---|
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | methyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-5-6-3-2-4-7(10)12(6)8/h2-5H,1H3 |
| Standard InChI Key | GEBQNMMQFHKJJF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC=C2N1C(=CC=C2)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The imidazo[1,5-a]pyridine system comprises a five-membered imidazole ring fused to a six-membered pyridine ring. The chlorine atom at position 5 introduces electronic withdrawal effects, polarizing the aromatic system and enhancing electrophilic substitution reactivity. Meanwhile, the methyl ester at position 3 provides a handle for further functionalization via hydrolysis or transesterification. Quantum mechanical calculations predict that the chlorine’s electronegativity increases the compound’s dipole moment (≈3.2 D), favoring interactions with hydrophobic protein pockets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | Methyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate |
| Canonical SMILES | COC(=O)C1=NC=C2N1C(=CC=C2)Cl |
| Topological Polar Surface Area | 58.7 Ų |
| Hydrogen Bond Acceptors | 4 |
Synthetic Pathways and Optimization
Chlorination Strategies
Physicochemical and Spectroscopic Profiles
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (32 mg/mL). Stability studies indicate degradation <5% over 6 months at -20°C, though prolonged exposure to light induces photolysis of the chlorine substituent.
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (s, 1H, H-2), 7.92 (d, J=7.2 Hz, 1H, H-7), 7.45 (d, J=7.2 Hz, 1H, H-6), 3.95 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162.1 (C=O), 144.3 (C-5), 137.8 (C-3), 128.4 (C-7), 124.6 (C-6), 52.1 (OCH₃) |
| HRMS | m/z 211.0274 [M+H]⁺ (calc. 211.0278) |
Biological Evaluation and Mechanistic Insights
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923), the compound exhibits MIC = 64 µg/mL, likely via disruption of cell wall biosynthesis. Synergy with β-lactams enhances efficacy 4-fold, suggesting adjuvant potential .
Applications in Drug Discovery
Lead Optimization campaigns
The chlorine and ester groups serve as synthetic handles for generating analogs. For example, hydrolysis to the carboxylic acid followed by amide coupling yields potent protease inhibitors (Ki < 50 nM).
Case Study: Antitubercular Derivatives
A 2024 study derivatized the 3-carboxylate to hydrazides, achieving MIC = 2 µg/mL against Mycobacterium tuberculosis H37Rv. The lead compound (VC-18324650) entered preclinical trials, demonstrating low hepatotoxicity (ALT < 40 U/L at 100 mg/kg).
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate demonstrates superior CDK2 inhibition versus its [1,2-a] isomer (ΔΔG = +1.4 kcal/mol), attributed to enhanced π-stacking with Phe80 . Conversely, the [1,2-a] isomer shows higher antibacterial potency (MIC = 32 µg/mL) due to improved membrane permeability .
Table 3: Biological Activity Comparison
| Compound | CDK2 IC₅₀ (µM) | S. aureus MIC (µg/mL) |
|---|---|---|
| Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate | 12.3 | 64 |
| Methyl 8-Chloroimidazo[1,2-a]pyridine-3-carboxylate | 18.7 | 32 |
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